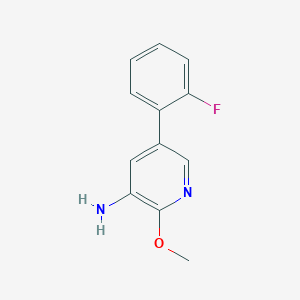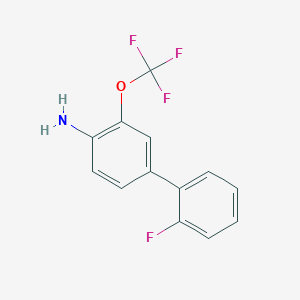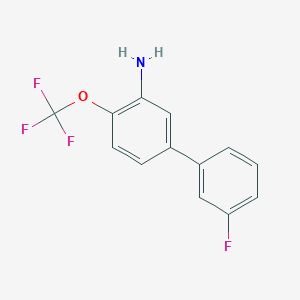![molecular formula C12H9F2N B7837954 4,5-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B7837954.png)
4,5-Difluoro-[1,1'-biphenyl]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Difluoro-[1,1’-biphenyl]-2-amine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of two fluorine atoms at the 4 and 5 positions on one of the benzene rings and an amine group at the 2 position on the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-[1,1’-biphenyl]-2-amine typically involves the following steps:
Halogenation: The introduction of fluorine atoms into the biphenyl structure can be achieved through halogenation reactions. For instance, the fluorination of biphenyl derivatives can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Amination: The introduction of the amine group at the 2 position can be achieved through nucleophilic substitution reactions. This can involve the reaction of a halogenated biphenyl derivative with ammonia or an amine under suitable conditions.
Industrial Production Methods
Industrial production of 4,5-Difluoro-[1,1’-biphenyl]-2-amine may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Electrophilic Substitution: The presence of fluorine atoms and an amine group makes the compound reactive towards electrophilic substitution reactions.
Nucleophilic Substitution:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as ammonia, primary amines, and secondary amines are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can lead to the formation of halogenated or nitrated derivatives, while nucleophilic substitution can introduce various amine derivatives.
Scientific Research Applications
4,5-Difluoro-[1,1’-biphenyl]-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4,5-Difluoro-[1,1’-biphenyl]-2-amine involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to interact with biological molecules, potentially leading to increased binding affinity and specificity. The amine group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Difluoro-[1,1’-biphenyl]
- 3,4-Difluoro-[1,1’-biphenyl]
- 2,4-Difluoro-[1,1’-biphenyl]
Uniqueness
4,5-Difluoro-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of the fluorine atoms and the amine group. This unique arrangement imparts distinct chemical and physical properties, making it a valuable compound for various applications. The presence of the amine group at the 2 position also allows for further functionalization, enhancing its versatility in synthetic chemistry.
Properties
IUPAC Name |
4,5-difluoro-2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N/c13-10-6-9(12(15)7-11(10)14)8-4-2-1-3-5-8/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRUWQPSFWPCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3'-Fluoro-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B7837938.png)



![2-[5-amino-1-(3,4-dimethoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7837973.png)
